3-(4-Chlorophenyl)-1-(4-methylphenyl)-4-nitrobutan-1-one
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Overview
Description
3-(4-Chlorophenyl)-1-(4-methylphenyl)-4-nitrobutan-1-one is an organic compound that features a nitro group, a chlorophenyl group, and a methylphenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(4-methylphenyl)-4-nitrobutan-1-one typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorophenyl and 4-methylphenyl derivatives followed by a coupling reaction to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(4-methylphenyl)-4-nitrobutan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorophenyl and methylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, and bases are used depending on the type of substitution reaction.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-1-(4-methylphenyl)-4-nitrobutan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(4-methylphenyl)-4-nitrobutan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the chlorophenyl and methylphenyl groups can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-nitropropane
- 3-(4-Chlorophenyl)-1-(4-methylphenyl)-4-nitrobutane
- 3-(4-Chlorophenyl)-1-(4-methylphenyl)-4-nitrobutan-2-one
Uniqueness
3-(4-Chlorophenyl)-1-(4-methylphenyl)-4-nitrobutan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
140139-89-5 |
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Molecular Formula |
C17H16ClNO3 |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methylphenyl)-4-nitrobutan-1-one |
InChI |
InChI=1S/C17H16ClNO3/c1-12-2-4-14(5-3-12)17(20)10-15(11-19(21)22)13-6-8-16(18)9-7-13/h2-9,15H,10-11H2,1H3 |
InChI Key |
NCTMFVDLSKEDPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C[N+](=O)[O-])C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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